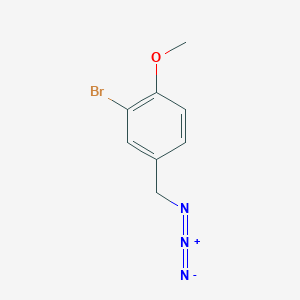4-(Azidomethyl)-2-bromo-1-methoxybenzene
CAS No.:
Cat. No.: VC16758399
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8BrN3O |
|---|---|
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 4-(azidomethyl)-2-bromo-1-methoxybenzene |
| Standard InChI | InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
| Standard InChI Key | UZBWQSWASRRNGQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN=[N+]=[N-])Br |
Introduction
Structural Analysis and Nomenclature
The IUPAC name 4-(azidomethyl)-2-bromo-1-methoxybenzene systematically describes its substituents:
-
1-Methoxy: A methoxy group (–OCH₃) at position 1.
-
2-Bromo: A bromine atom at position 2.
-
4-Azidomethyl: An azide-functionalized methyl group (–CH₂N₃) at position 4.
Key Structural Features:
-
Electronic Effects: The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution, while the bromine atom withdraws electrons inductively, directing further substitutions to specific positions .
-
Azide Reactivity: The azidomethyl group enables participation in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor for amines or nitriles via Staudinger or reduction reactions .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BrN₃O | Calculated |
| Molecular Weight | 257.07 g/mol | Calculated |
| CAS Number | Not widely indexed | – |
| SMILES | COc1c(Br)ccc(CN=[N+]=[N-])c1 | Derived |
Synthesis Pathways
Bromination of Methoxybenzene Derivatives
The bromine substituent is typically introduced via electrophilic aromatic bromination. For example, bromination of 4-methoxybenzyl azide ( ) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) yields regioselective bromination at the ortho position relative to the methoxy group .
Reaction Scheme:
Physical and Chemical Properties
Physicochemical Data
While experimental data for this specific compound are sparse, analogs provide reasonable estimates:
-
Boiling Point: ~240–250°C (similar to 2-bromo-4-chloro-1-methoxybenzene ).
-
Melting Point: 30–35°C (azides often exhibit lower melting points due to molecular flexibility ).
-
Density: ~1.6 g/cm³ (comparable to brominated methoxybenzenes ).
-
Solubility: Miscible in organic solvents (e.g., DCM, THF); limited water solubility.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch), 1250 cm⁻¹ (C–O of methoxy), and 550 cm⁻¹ (C–Br) .
-
NMR (¹H, CDCl₃):
Chemical Reactivity and Applications
Click Chemistry
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for polymer chemistry or bioconjugation :
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura couplings with boronic acids, facilitating aryl-aryl bond formation :
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| CuAAC | Alkyne, CuSO₄, sodium ascorbate | Bioconjugation |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Pharmaceuticals |
| Staudinger Reaction | Triphenylphosphine | Amine synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume